molecular formula C16H16O4S2 B14324713 1,1'-(But-1-ene-4,4-diyldisulfonyl)dibenzene CAS No. 100780-24-3

1,1'-(But-1-ene-4,4-diyldisulfonyl)dibenzene

Cat. No.: B14324713
CAS No.: 100780-24-3
M. Wt: 336.4 g/mol
InChI Key: GFOCBTRDQSQPQO-UHFFFAOYSA-N
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Description

1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is a chemical compound with the molecular formula C16H16O4S2 It is known for its unique structure, which includes a butene backbone with two sulfonyl groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene typically involves the reaction of butene derivatives with sulfonyl chloride compounds in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 1,1-Bis(phenylsulfonyl)ethylene
  • 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene

Comparison: 1,1’-(But-1-ene-4,4-diyldisulfonyl)dibenzene is unique due to its specific butene backbone and the positioning of the sulfonyl groups. Compared to 1,1-Bis(phenylsulfonyl)ethylene, it has a different spatial arrangement, which can lead to distinct chemical reactivity and biological activity. The presence of the butene backbone also differentiates it from 1,1’-(2-Butene-1,2-diyldisulfonyl)dibenzene, which has a different configuration and potentially different applications.

Properties

CAS No.

100780-24-3

Molecular Formula

C16H16O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

1-(benzenesulfonyl)but-3-enylsulfonylbenzene

InChI

InChI=1S/C16H16O4S2/c1-2-9-16(21(17,18)14-10-5-3-6-11-14)22(19,20)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2

InChI Key

GFOCBTRDQSQPQO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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